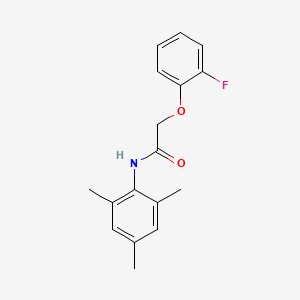![molecular formula C20H22N6O2 B5632115 N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5632115.png)
N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide, commonly known as MTEB, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MTEB belongs to the class of benzamide derivatives that exhibit a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties.
作用机制
The exact mechanism of action of MTEB is not fully understood, but it is believed to act through multiple pathways. MTEB has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. This inhibition leads to cell cycle arrest and subsequent apoptosis. MTEB has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
MTEB has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MTEB has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic activity. Additionally, MTEB has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
MTEB has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. MTEB has also been found to be non-toxic to normal human cells, making it a promising candidate for further development as a therapeutic agent. However, MTEB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, MTEB has poor bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research on MTEB. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative diseases. Another direction is to optimize the synthesis method of MTEB to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of MTEB and its potential side effects. Overall, MTEB has shown promising results as a potential therapeutic agent, and further research is needed to fully explore its potential.
合成方法
The synthesis of MTEB involves a multistep process that starts with the reaction of 2-bromoethylmorpholine with 2-pyridinecarboxaldehyde to form an intermediate product. The intermediate is then reacted with 3-(4H-1,2,4-triazol-4-yl)benzoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product, MTEB. The synthesis method of MTEB has been optimized to yield high purity and high yield of the product.
科学研究应用
MTEB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. MTEB has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus, which are common fungal pathogens. Additionally, MTEB has shown promising results as an antimicrobial agent against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
属性
IUPAC Name |
N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-20(16-4-3-5-17(12-16)26-14-23-24-15-26)22-13-19(18-6-1-2-7-21-18)25-8-10-28-11-9-25/h1-7,12,14-15,19H,8-11,13H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNOMFNJZPBBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=CC=C2)N3C=NN=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[9-(2-methyl-3-furoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5632035.png)
![methyl 3-[(diethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5632056.png)
![2-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}pyrazine](/img/structure/B5632061.png)
![(4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5632073.png)
![[4-(hydroxymethyl)phenyl]{methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}acetic acid](/img/structure/B5632079.png)
![(1S*,5R*)-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-6-(3,3,3-trifluoropropanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5632085.png)
![1-cycloheptyl-6-oxo-N-[2-(3-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5632090.png)
![(3S*,4R*)-3-cyclopropyl-N,N-dimethyl-4-{[2-(methylthio)benzoyl]amino}pyrrolidine-1-carboxamide](/img/structure/B5632093.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5632099.png)
![(3R*,5S*)-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5632103.png)


